molecular formula C23H22N2O5S B11297007 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide

Cat. No.: B11297007
M. Wt: 438.5 g/mol
InChI Key: UNWHEQFYCDNYJU-UHFFFAOYSA-N
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Description

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide: is a complex organic compound that features a furan ring, a pyrrole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the furan-2-carboxamide with the pyrrole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrrole rings can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide apart is its combination of a furan ring, a pyrrole ring, and a sulfonyl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H22N2O5S/c1-15-8-10-19(11-9-15)31(27,28)21-16(2)17(3)25(14-18-6-4-12-29-18)22(21)24-23(26)20-7-5-13-30-20/h4-13H,14H2,1-3H3,(H,24,26)

InChI Key

UNWHEQFYCDNYJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C4=CC=CO4

Origin of Product

United States

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